molecular formula C15H18N2O3 B1239130 2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid

2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid

Cat. No.: B1239130
M. Wt: 274.31 g/mol
InChI Key: AZEGJHGXTSUPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(indole-3-acetyl)valine is an indoleacetic acid amide conjugate obtained by formal condensation of the carboxy group of indole-3-acetic acid with the amino group of valine. It has a role as a plant metabolite. It is an indoleacetic acid amide conjugate and a valine derivative. It derives from an indole-3-acetic acid.

Scientific Research Applications

Cytotoxic Activity

The compound 2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid, related to indole derivatives, has been explored in research for its cytotoxic properties. A study found that certain indole-3-ethenamide derivatives exhibit moderate cytotoxicity against A-549 cells and weak cytotoxicity against HL-60 cells, indicating potential therapeutic applications in cancer treatment (Wang et al., 2011).

Chemical Synthesis and Interconversion

Research has also delved into the synthesis and interconversion of indole derivatives. For instance, a study on the three-component reaction of indole with other compounds showed insights into diastereoselectivity and thermodynamics, which are crucial for chemical synthesis and pharmaceutical applications (Renzetti et al., 2015).

Antiallergic Properties

Some indole derivatives have been investigated for their antiallergic potential. A study demonstrated the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which showed significant antiallergic potency, suggesting possible applications in treating allergic conditions (Menciu et al., 1999).

Molecular Docking and Anti-inflammatory Activity

Indole acetamide derivatives have been synthesized and analyzed for their anti-inflammatory properties using molecular docking studies. This research provides insights into the development of new drugs with anti-inflammatory effects (Al-Ostoot et al., 2020).

Antimicrobial and Enzyme Inhibition

Further studies have explored the antimicrobial properties and enzyme inhibition capabilities of indole derivatives, indicating their potential in developing new antibacterial agents and treatments for various diseases (Attaby et al., 2007).

Properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGJHGXTSUPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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